乙酸2-(2-溴苯基)乙酯

描述

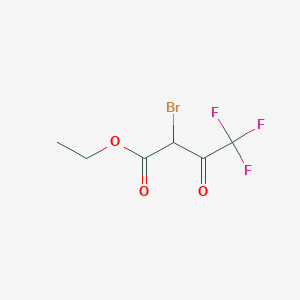

Ethyl 2-(2-bromophenyl)acetate is a chemical compound that is part of a broader class of organic compounds known for their utility in various chemical syntheses. While the specific compound Ethyl 2-(2-bromophenyl)acetate is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds serve as precursors or intermediates in the synthesis of more complex molecules, often with potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with readily available starting materials. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Similarly, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared via an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . These methods demonstrate the versatility of ethyl acetate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate reveals a complex arrangement with multiple ring systems and a half-chair conformation of the central ring . The molecular packing is influenced by non-covalent interactions such as hydrogen bonding and van der Waals forces, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of amino groups can lead to intramolecular hydrogen bonding, as seen in the synthesis of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . Additionally, the introduction of substituents like bromine can facilitate further chemical transformations, such as bromination reactions in the synthesis of ethyl 2-(4-bromomethylphenyl)propionate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are characterized using various spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to confirm the identity and purity of these compounds . The crystallographic analysis provides insights into the solid-state properties, while computational methods such as density functional theory (DFT) calculations can predict electronic properties and reactivity .

科学研究应用

1. 应用于杂环合成

乙酸2-(2-溴苯基)乙酯已被用作合成各种杂环化合物的构建块。例如,它被用于碱诱导的分子内氮杂Michael反应中,形成N-苯基吡咯烷-2-基杂环化合物,这些化合物在制药和农药行业中由于其生物活性而显得重要(Ramos, Nagem & Taylor, 2011)。此外,该化合物在新附着于唑类化合物的6元环合成中发挥作用,这对于药物和其他生物活性分子的开发至关重要(Allin, Bowman, Elsegood, McKee, Karim & Rahman, 2005)。

2. 在晶体学和分子结构研究中的作用

乙酸2-(2-溴苯基)乙酯在晶体学和分子结构研究中也具有重要意义。它已被用于制备那些晶体和分子结构对于理解化学性质和相互作用至关重要的化合物,这可以为新材料和药物的设计提供信息(Choi, Seo, Son & Lee, 2007)。

3. 在绿色化学中的发现

在绿色化学领域,这种化合物被用于铜催化的Suzuki偶联反应,这是一种环保的方法,用于合成具有潜在抗关节炎特性的联苯化合物。这些反应强调了水的使用作为主要溶剂,突显了乙酸2-(2-溴苯基)乙酯在可持续和环保化学过程中的作用(Costa, Pelotte, Simard, Syvinski & Deveau, 2012)。

安全和危害

属性

IUPAC Name |

ethyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381621 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-bromophenyl)acetate | |

CAS RN |

2178-24-7 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)